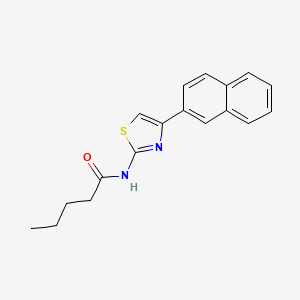

N-(异恶唑-3-基)-6-吗啉嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of heterocycles due to its wide spectrum of biological activities and therapeutic potential . Isoxazole derivatives have been found to exhibit a variety of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .科学研究应用

二氢乳清酸脱氢酶的物种相关抑制

异恶唑衍生物已被评估其免疫抑制作用,证明对线粒体二氢乳清酸脱氢酶有显着的抑制作用,二氢乳清酸脱氢酶是嘧啶从头合成的关键酶。该酶的抑制影响了免疫细胞功能所必需的嘧啶核苷酸库,表明异恶唑衍生物在调节免疫反应中具有潜力 (Knecht 和 Löffler,1998).

嘧啶衍生物的抗菌活性

合成的新型 6-氧代嘧啶-1(6H)-基苯甲酰胺衍生物,包括吗啉取代变体,已显示出对多种细菌和真菌的有希望的抗菌活性。这些化合物的功效表明它们在开发新的抗菌剂方面具有潜在应用 (Devarasetty 等,2019).

新型杂环化合物的合成

对新型四氢[1,3]恶嗪噻吩并[2,3-c]异喹啉及其嘧啶衍生物合成的研究扩展了杂环化合物的种类。这些分子被表征用于未来的药理活性研究,展示了嘧啶衍生物在药物化学中的广泛应用 (Zaki 等,2017).

癌症研究中的细胞毒活性

苯并咪唑并[2,1-a]异喹啉及其相关化合物的甲酰胺衍生物的开发证明了对癌细胞系的显着细胞毒活性。这些研究提供了基于嘧啶衍生物设计新抗癌剂的见解,突出了它们在治疗应用中的潜力 (Deady 等,2000).

抗高血糖评价

由氰胺与嘧啶部分连接衍生的甲酰亚胺酰胺已显示出显着的抗高血糖作用。这些发现支持了嘧啶衍生物在管理糖尿病和相关代谢紊乱中的潜力 (Moustafa 等,2021).

作用机制

Target of Action

Isoxazole derivatives have been found to exhibit a wide range of biological activities. They have been reported to have potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The specific targets of action can vary greatly depending on the specific compound and its structure.

Mode of Action

The mode of action of isoxazole derivatives can also vary widely. For example, some isoxazole derivatives have been found to inhibit certain enzymes, while others may interact with specific receptors or other cellular components .

Biochemical Pathways

Isoxazole derivatives can affect a variety of biochemical pathways, depending on their specific targets of action. For example, some isoxazole derivatives may affect pathways related to inflammation, cancer cell proliferation, microbial growth, or neuronal signaling .

Pharmacokinetics

The pharmacokinetics of isoxazole derivatives can vary greatly depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure, formulation, route of administration, and other factors .

Result of Action

The molecular and cellular effects of isoxazole derivatives can vary greatly depending on their specific targets of action and mode of action. For example, an isoxazole derivative that inhibits a certain enzyme may result in decreased activity of that enzyme and its associated biochemical pathway .

Action Environment

The action, efficacy, and stability of isoxazole derivatives can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, presence of other substances, and specific conditions within the body .

安全和危害

未来方向

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

属性

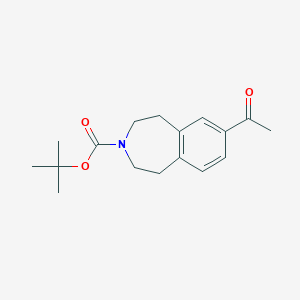

IUPAC Name |

6-morpholin-4-yl-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c18-12(15-10-1-4-20-16-10)9-7-11(14-8-13-9)17-2-5-19-6-3-17/h1,4,7-8H,2-3,5-6H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSHNEDWFRUHBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NOC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,4-dimethylphenyl)sulfonyl]-6-ethoxyquinolin-4(1H)-one](/img/structure/B2962476.png)

![5-hydroxy-7-keto-N-(3,3,5-trimethylcyclohexyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2962477.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2962481.png)

![6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2962490.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-carboxamide](/img/structure/B2962491.png)

![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea](/img/structure/B2962492.png)

![4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol](/img/structure/B2962495.png)